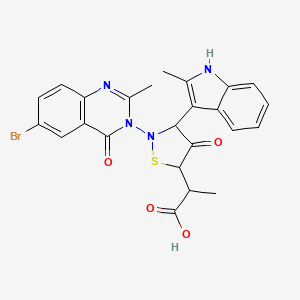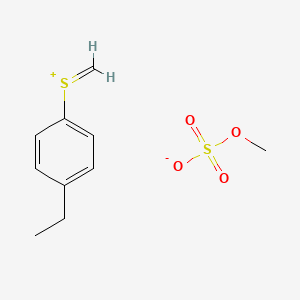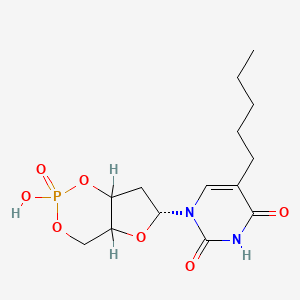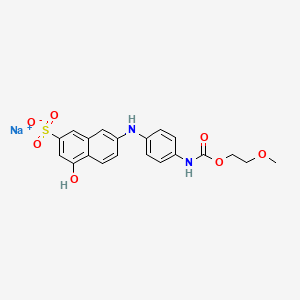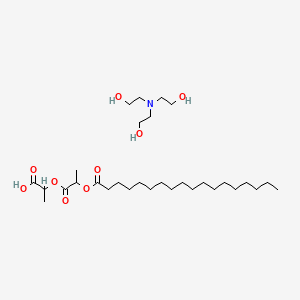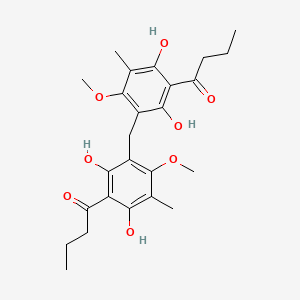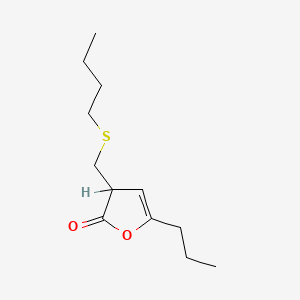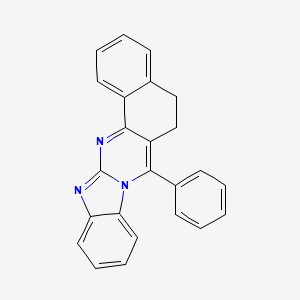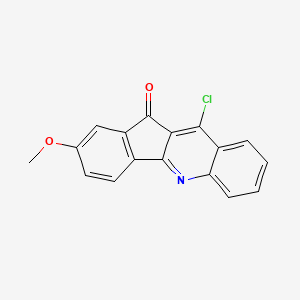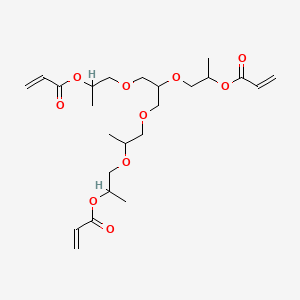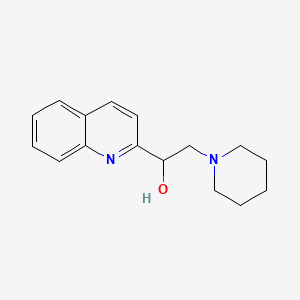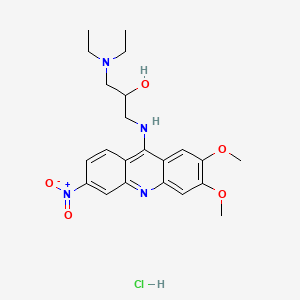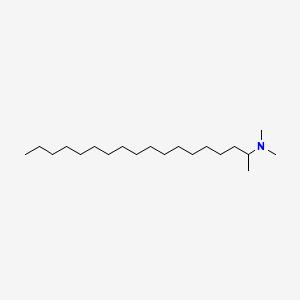
2-Octadecanamine, N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octadecanamine, N,N-dimethyl-, also known as N,N-dimethyl-1-octadecanamine, is a long-chain tertiary amine with the molecular formula C20H43N. It is a derivative of octadecanamine, where two hydrogen atoms on the nitrogen atom are replaced by methyl groups. This compound is known for its surfactant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecanamine, N,N-dimethyl- typically involves the reaction of octadecanamine with formaldehyde and formic acid in an ethanol medium. The reaction is carried out at a temperature range of 50-83°C. The process involves the following steps :
- Octadecanamine is added to a reactor and mixed with ethanol.
- Formic acid is added while maintaining the temperature at 50-60°C.
- Formaldehyde is then added, and the temperature is increased to 80-83°C.
- The mixture is refluxed for 2 hours.
- The reaction mixture is neutralized with liquid alkali to a pH greater than 10.
- The product is separated, and ethanol is removed by distillation under reduced pressure.
Industrial Production Methods
Industrial production of 2-Octadecanamine, N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Octadecanamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to primary or secondary amines under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-Octadecanamine, N,N-dimethyl- has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, fabric softeners, and anti-static agents.
Mechanism of Action
The mechanism of action of 2-Octadecanamine, N,N-dimethyl- is primarily related to its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The compound interacts with lipid bilayers, enhancing the permeability and stability of vesicles and other lipid-based structures. Its molecular targets include lipid membranes and proteins involved in membrane dynamics .
Comparison with Similar Compounds
Similar Compounds
1-Octadecanamine: A primary amine with similar long-chain structure but lacks the dimethyl substitution.
N,N-Dimethyl-2-octadecanamine: A stereoisomer with a different spatial arrangement of atoms.
Octadecylamine: A simpler long-chain amine without the dimethyl groups
Uniqueness
2-Octadecanamine, N,N-dimethyl- is unique due to its tertiary amine structure, which imparts distinct chemical and physical properties. The presence of two methyl groups on the nitrogen atom enhances its hydrophobicity and surfactant capabilities compared to primary and secondary amines .
Properties
CAS No. |
71662-63-0 |
|---|---|
Molecular Formula |
C20H43N |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
N,N-dimethyloctadecan-2-amine |
InChI |
InChI=1S/C20H43N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(3)4/h20H,5-19H2,1-4H3 |
InChI Key |
WZYYQKWAHFYHLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


